

An In-Depth Technical Guide to Troxerutin-d12

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Compound of Interest

Compound Name: Troxerutin-d12

Cat. No.: B15354207

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Troxerutin-d12**, a deuterated analog of the naturally occurring bioflavonoid Troxerutin. This document details its chemical and physical properties, and explores its biological activities with a focus on key signaling pathways. Experimental protocols for its use and analysis are also provided.

Core Data Presentation

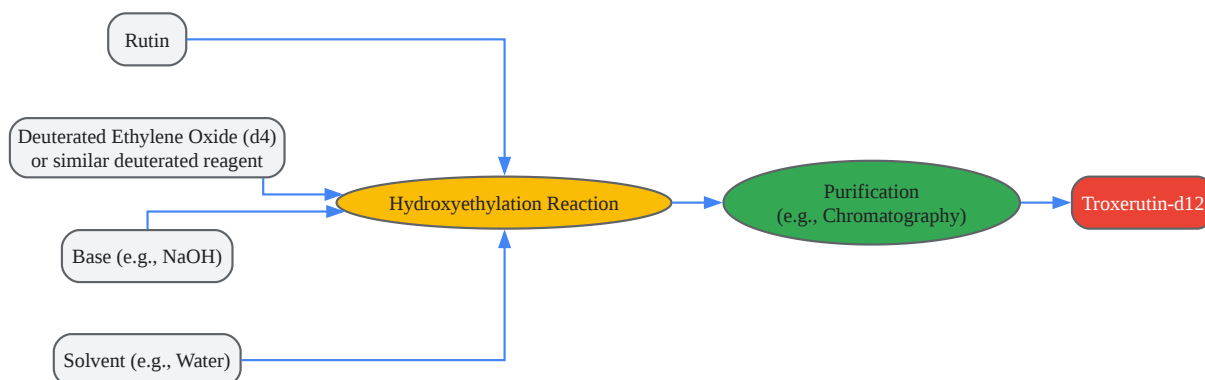
Troxerutin-d12 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Troxerutin due to its similar chemical and physical properties, with the key difference being its increased mass.

Property	Value	Source(s)
CAS Number	7085-55-4 (unlabeled)	[1]
Molecular Formula	C ₃₃ H ₃₀ D ₁₂ O ₁₉	[1][2][3]
Molecular Weight	754.75 g/mol	[1][2][3]
Appearance	Light yellow to yellow solid	[4]
Purity	>85% to ≥98.0% (Varies by supplier)	[2][4][5]
Storage Conditions	2-8°C Refrigerator	[3]
Solubility	Information not widely available, expected to be similar to Troxerutin (Freely soluble in water)	[6]

Synthesis and Labeling

While a specific, publicly available, detailed synthesis protocol for **Troxerutin-d12** is not readily found in the scientific literature, a general approach for the deuteration of flavonoids can be described. The deuterium atoms in **Troxerutin-d12** are located on the hydroxyethyl groups. A plausible synthetic route would involve the hydroxyethylation of Rutin (the precursor to Troxerutin) using a deuterated form of ethylene oxide or a similar deuterated two-carbon synthon.

General Synthetic Workflow:



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A generalized workflow for the synthesis of **Troxerutin-d12**.

This process would require careful control of reaction conditions to achieve the desired degree and location of deuteration. The final product would then be purified using chromatographic techniques to isolate **Troxerutin-d12** from unreacted starting materials and partially deuterated byproducts.

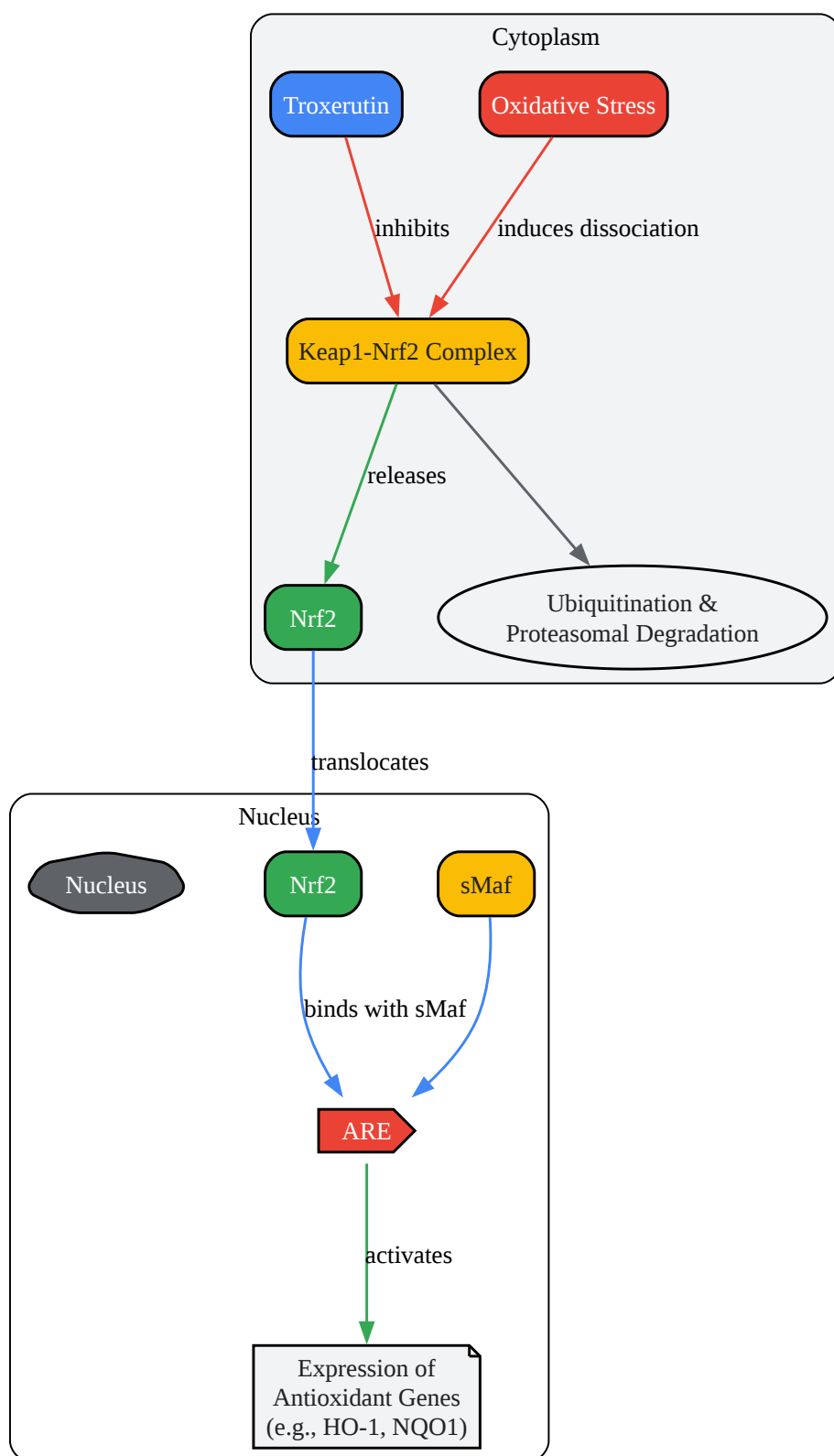
Biological Activity and Key Signaling Pathways

The biological activity of **Troxerutin-d12** is considered identical to that of Troxerutin. Troxerutin exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and vasoprotective properties. These effects are mediated through the modulation of several key intracellular signaling pathways.

Nrf2 Signaling Pathway

Troxerutin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.^{[7][8]} Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like

Troloxerutin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their transcription.[9][10]

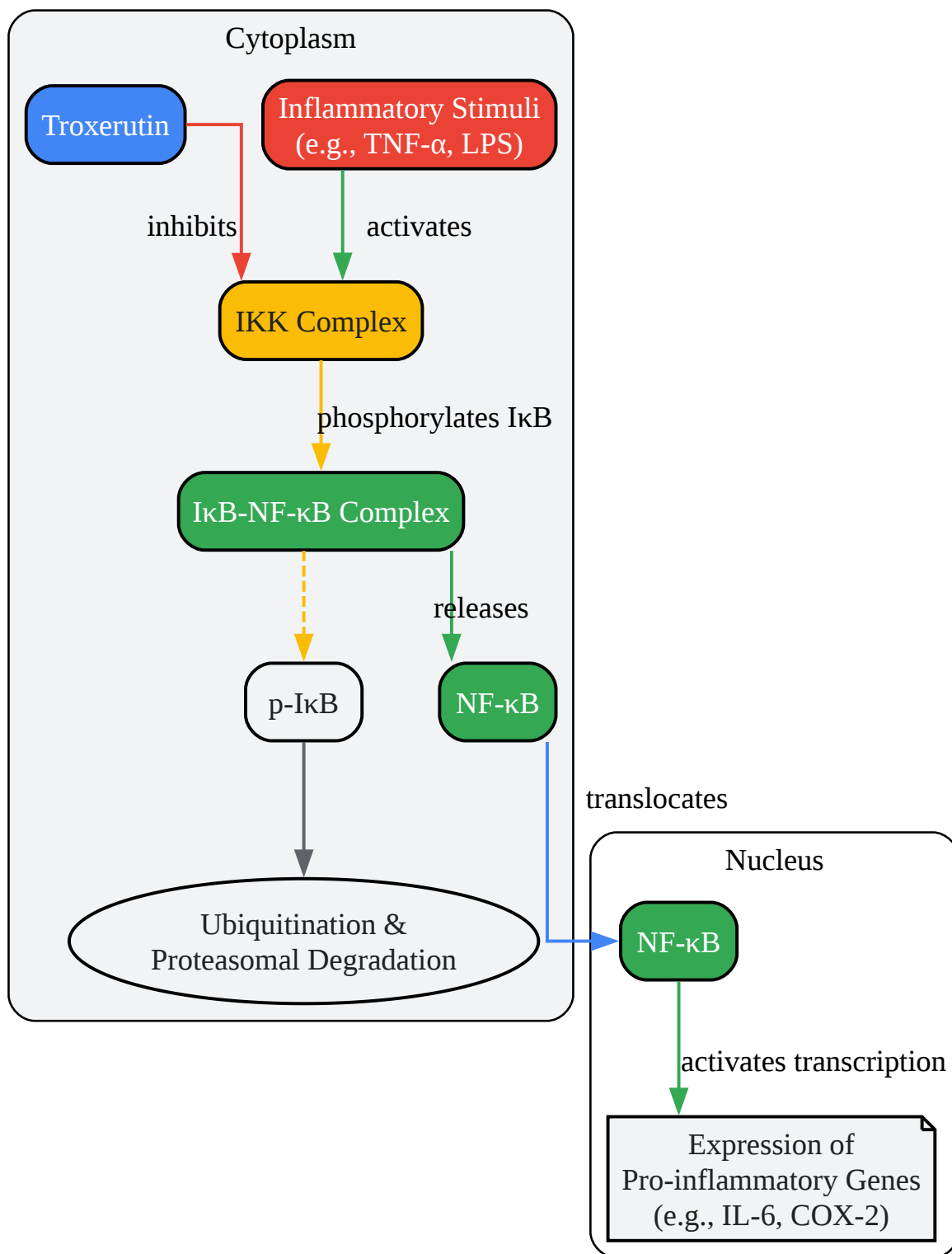


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Activation of the Nrf2 signaling pathway by Troxerutin.

NF- κ B Signaling Pathway

Troloxerutin has been shown to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a key regulator of inflammation.^{[7][11]} In its inactive state, NF- κ B is sequestered in the cytoplasm by the inhibitor of κ B (I κ B). Pro-inflammatory stimuli trigger the activation of the I κ B kinase (IKK) complex, which then phosphorylates I κ B. This phosphorylation marks I κ B for ubiquitination and proteasomal degradation, releasing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.^{[12][13]} Troloxerutin can suppress the activation of the IKK complex, thereby preventing I κ B degradation and keeping NF- κ B in its inactive cytoplasmic state.^{[7][14]}

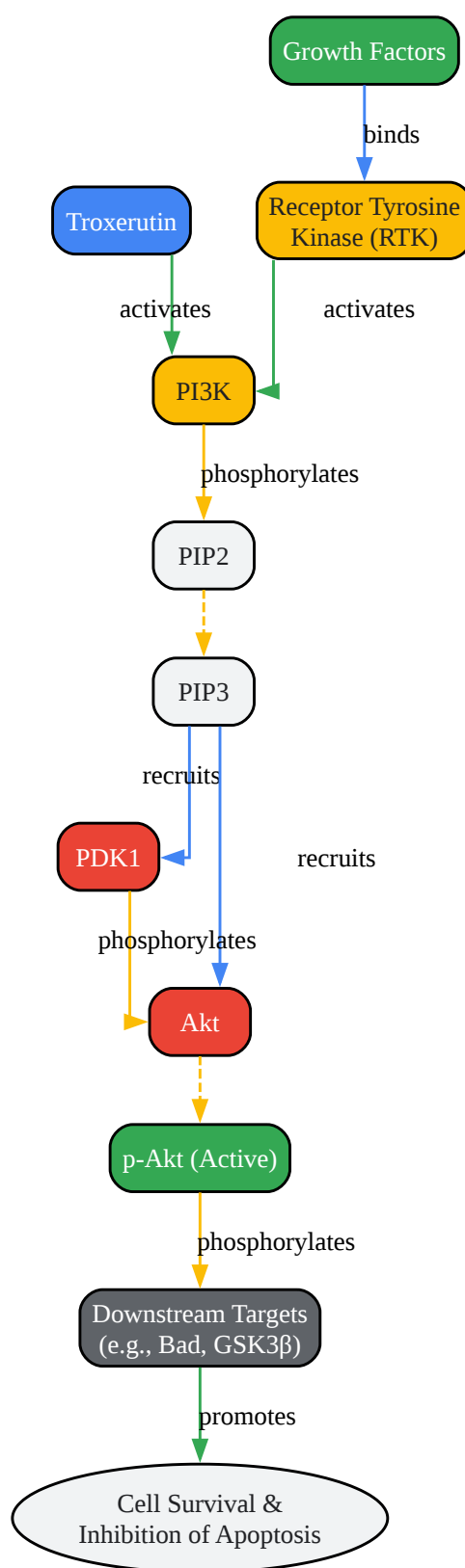


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Inhibition of the NF-κB signaling pathway by Troxerutin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.^{[15][16]} This pathway is activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Troxerutin has been shown to activate the PI3K/Akt pathway, contributing to its protective effects in various cell types.^{[15][16][17][18]}



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Activation of the PI3K/Akt signaling pathway by Troxerutin.

Experimental Protocols

Troloxerutin-d12 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Troloxerutin in biological matrices. Below is a representative protocol for such an application.

Quantification of Troloxerutin in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the quantification of Troloxerutin in human plasma.^{[19][20]}

Objective: To determine the concentration of Troloxerutin in human plasma samples.

Materials:

- Human plasma samples
- Troloxerutin analytical standard
- **Troloxerutin-d12** (internal standard)
- Acetonitrile (ACN)
- Formic acid
- Perchloric acid
- Water, HPLC grade
- LC-MS/MS system with a C18 column

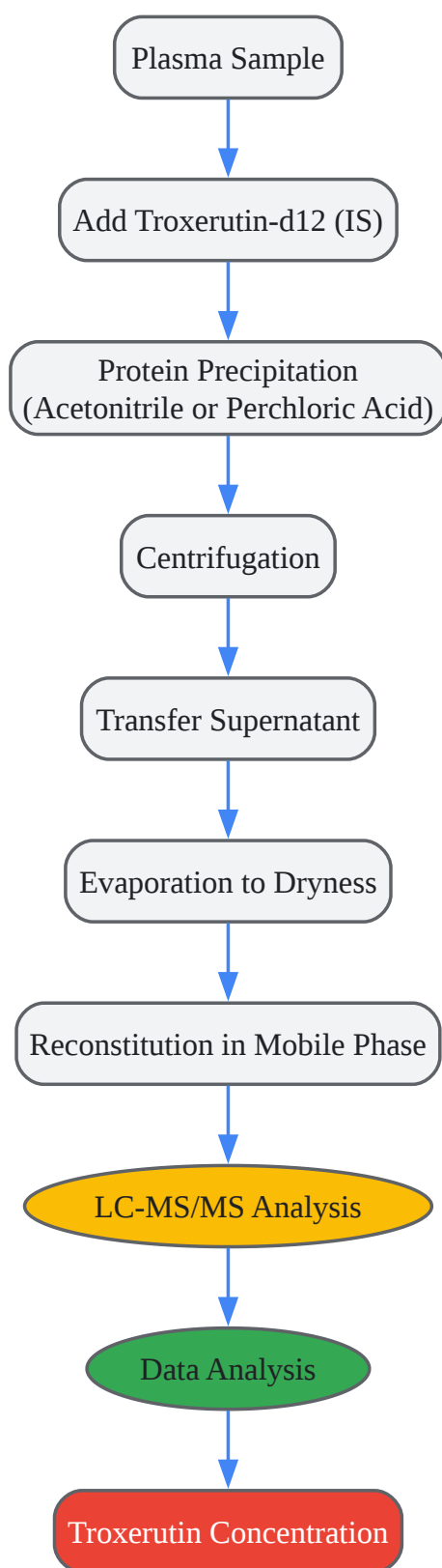
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of Troloxerutin in a suitable solvent (e.g., methanol or water).

- Prepare a 1 mg/mL stock solution of **Troxeutin-d12** in the same solvent.
- Preparation of Calibration Standards and Quality Control (QC) Samples:
 - Serially dilute the Troxeutin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from approximately 30 to 4000 pg/mL.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To 100 μ L of plasma sample (calibrator, QC, or unknown), add a fixed amount of **Troxeutin-d12** internal standard solution (e.g., 10 μ L of a 1 ng/mL solution).
 - Vortex briefly to mix.
 - Add 200 μ L of cold acetonitrile or a solution of perchloric acid to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 μ L).
- LC-MS/MS Analysis:
 - LC Column: C18 column (e.g., Phenomenex Synergi Fusion RP).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical starting condition is 20% acetonitrile.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 μ L.

- Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
- MRM Transitions:
 - Troxerutin: Monitor the appropriate precursor to product ion transition (e.g., m/z 743.2 \rightarrow 435.3).[20]
 - **Troxerutin-d12**: Monitor the corresponding transition for the deuterated analog (e.g., m/z 755.2 \rightarrow 447.3, exact masses will depend on the specific deuteration pattern).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Troxerutin to **Troxerutin-d12** against the concentration of the calibration standards.
 - Determine the concentration of Troxerutin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow:



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Workflow for the quantification of Troxerutin in plasma.

Conclusion

Troloxerutin-d12 is an essential tool for researchers and drug development professionals working with Troloxerutin. Its use as an internal standard ensures accurate and precise quantification in complex biological matrices. Understanding its physicochemical properties and the biological pathways modulated by its non-deuterated counterpart is crucial for its effective application in preclinical and clinical research. This guide provides a foundational understanding of **Troloxerutin-d12**, enabling its proficient use in the laboratory.

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